6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC15031715
Molecular Formula: C13H14N8OS2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N8OS2 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C13H14N8OS2/c1-22-8-4-2-3-7(5-8)16-12-18-9(17-10(14)19-12)6-23-13-21-20-11(15)24-13/h2-5H,6H2,1H3,(H2,15,20)(H3,14,16,17,18,19) |
| Standard InChI Key | VVZVNRPSDRGTBD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CSC3=NN=C(S3)N |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure comprises three distinct domains:
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1,3,5-Triazine Core: A six-membered aromatic ring with alternating carbon and nitrogen atoms, substituted at positions 2 and 4 with amine groups .
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Thiadiazole Moiety: A 5-amino-1,3,4-thiadiazole ring linked to the triazine core via a sulfanylmethyl (-SCH2-) bridge .
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Aromatic Substituent: An N-(3-methoxyphenyl) group attached to the triazine ring, introducing electron-donating methoxy functionality .
This combination creates a conjugated system with extended π-electron delocalization, as evidenced by computational studies of analogous structures .
Molecular Descriptors
The high nitrogen content (30.9% by mass) and presence of multiple hydrogen bond donors/acceptors suggest significant potential for intermolecular interactions .
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The synthesis typically follows a convergent strategy, as outlined in recent protocols :
Step 1: Preparation of 5-amino-1,3,4-thiadiazole-2-thiol
Step 2: Functionalization of 1,3,5-triazine Core
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Substitution at C6 position with chloromethyl group via nucleophilic aromatic substitution .
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Catalyst: Et3N in THF at 0-5°C.
Step 3: Sulfanyl Bridge Formation
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Thiol-disulfide exchange between 5-amino-1,3,4-thiadiazole-2-thiol and chloromethyl-triazine intermediate .
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Solvent: DMF, 12 hr at room temperature.
Chemical Reactivity and Derivative Formation
Site-Specific Reactivity Patterns
The compound demonstrates distinct reactivity at three regions:
3.1.1 Triazine Ring
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Position 6 undergoes nucleophilic substitution with amines, thiols, and alkoxides .
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Example: Reaction with benzyl chloride forms 6-(benzylthio) derivatives (yield: 64%) .
3.1.2 Thiadiazole Moiety
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Amino group participates in Schiff base formation (e.g., with aromatic aldehydes) .
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Sulfur atom coordinates transition metals (Cu²⁺, Ni²⁺) forming stable complexes .
3.1.3 Methoxyphenyl Group
Metal Complexation Behavior
Studies on analogous thiadiazole-triazine systems reveal:
| Metal Ion | Stoichiometry | Stability Constant (log β) | Application Potential |
|---|---|---|---|
| Cu(II) | 1:2 | 12.4 ± 0.3 | Antimicrobial agents |
| Ni(II) | 1:1 | 8.9 ± 0.2 | Catalytic systems |
| Cr(III) | 1:3 | 15.1 ± 0.4 | Oxidative DNA cleavage |
Complexation typically occurs through the thiadiazole sulfur and triazine nitrogen atoms, as confirmed by XPS and EPR spectroscopy .
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